The molecular structure of 4-(Pyrimidin-5-yl)morpholine derivatives has been investigated using single-crystal X-ray diffraction. [] Results show that the pyrimidine ring can adopt various conformations depending on the substituents. For example, in (E)-3-{2-amino-4-ethoxy-6-[N-(4-methoxyphenyl)-N-methylamino]pyrimidin-5-yl}-1-phenylprop-2-en-1-one, the pyrimidine ring exhibits an almost perfect boat conformation. [] This non-planarity can be attributed to the steric hindrance imposed by the substituents, highlighting the conformational flexibility of the pyrimidine ring in this class of compounds.
The mechanism of action for compounds containing the 4-(Pyrimidin-5-yl)morpholine moiety varies depending on the target protein and the specific substituents present. For instance, (E)-4-(2-(2-(5,8-dimethyl-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)vinyl)-6-(pyrrolidin-1-yl)pyrimidin-4-yl)morpholine (PDM-042) acts as a phosphodiesterase 10A (PDE10A) inhibitor, exerting its effects by binding to the catalytic site of PDE10A and preventing the hydrolysis of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). [] This leads to an increase in intracellular levels of these second messengers, ultimately influencing downstream signaling pathways involved in neuronal function.
CAS No.: 35874-27-2
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 18766-66-0
CAS No.: 40071-64-5
CAS No.: 15209-11-7